molecular formula C23H24N2O2 B5425992 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine

2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine

Cat. No. B5425992
M. Wt: 360.4 g/mol
InChI Key: SNMBCHUSTZJDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine, also known as FPPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. FPPP belongs to the class of piperidine derivatives and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor and the dopamine transporter. This compound has been found to increase the release of dopamine in the brain, which may contribute to its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to have analgesic properties, which may be due to its interaction with the sigma-1 receptor. This compound has also been found to have antidepressant-like effects, which may be due to its interaction with the dopamine transporter. Additionally, this compound has been found to have anxiolytic properties, which may be due to its interaction with the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied and its properties are well understood. However, this compound has some limitations as well. It is a potent compound and requires careful handling. Its use in animal models may require ethical considerations due to its potential effects on the dopamine system.

Future Directions

There are several future directions for research on 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine. One area of interest is its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and pain. Another area of interest is its potential as a tool for studying the sigma-1 receptor and the dopamine transporter. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine involves the reaction of 4-(2-phenylethyl)piperidine with 2-acetylpyridine in the presence of a catalyst such as palladium on carbon. The resulting compound is then treated with furfural to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine has been widely used in scientific research due to its potential as a ligand for various receptors in the brain. It has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. This compound has also been shown to have affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.

properties

IUPAC Name

[6-(furan-3-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23(20-8-9-22(24-16-20)21-12-15-27-17-21)25-13-10-19(11-14-25)7-6-18-4-2-1-3-5-18/h1-5,8-9,12,15-17,19H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMBCHUSTZJDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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